molecular formula C15H12F2O B12337669 4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde

4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde

Cat. No.: B12337669
M. Wt: 246.25 g/mol
InChI Key: LFKYAQADFJJHJJ-UHFFFAOYSA-N
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Description

4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde is an organic compound with the molecular formula C15H12F2O and a molecular weight of 246.26 g/mol It is characterized by the presence of a benzaldehyde group substituted with a 2,5-difluorophenyl ethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde typically involves the reaction of 2,5-difluorophenyl ethyl bromide with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological processes, such as enzyme inhibition or activation, and the alteration of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets. Compared to its analogs, the 2,5-difluoro substitution pattern may confer distinct electronic and steric properties, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C15H12F2O

Molecular Weight

246.25 g/mol

IUPAC Name

4-[1-(2,5-difluorophenyl)ethyl]benzaldehyde

InChI

InChI=1S/C15H12F2O/c1-10(12-4-2-11(9-18)3-5-12)14-8-13(16)6-7-15(14)17/h2-10H,1H3

InChI Key

LFKYAQADFJJHJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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